Cefazolin pivaloyl

Impurity Toxicology Zebrafish Model Structure-Toxicity Relationship

Cefazolin pivaloyl, systematically designated as (6R,7R)-7-[(2,2-dimethylpropanoyl)amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic cephalosporin derivative officially recognized as Cefazolin EP Impurity B and Cefazolin Sodium Impurity B. This compound is not a therapeutic agent but a characterized process-related impurity and degradation product arising during the manufacture and storage of the first-generation cephalosporin antibiotic, cefazolin sodium.

Molecular Formula C16H20N4O4S3
Molecular Weight 428.6 g/mol
CAS No. 2384108-14-7
Cat. No. B1459884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin pivaloyl
CAS2384108-14-7
Molecular FormulaC16H20N4O4S3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O
InChIInChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1
InChIKeyPYQNLAKCAGCVKA-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin Pivaloyl (CAS 2384108-14-7): Sourcing the Definitive EP Impurity B Reference Standard for Analytical Method Validation


Cefazolin pivaloyl, systematically designated as (6R,7R)-7-[(2,2-dimethylpropanoyl)amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic cephalosporin derivative officially recognized as Cefazolin EP Impurity B and Cefazolin Sodium Impurity B [1]. This compound is not a therapeutic agent but a characterized process-related impurity and degradation product arising during the manufacture and storage of the first-generation cephalosporin antibiotic, cefazolin sodium [2]. It is primarily procured as a high-purity reference standard essential for the development, validation, and execution of compendial analytical methods for cefazolin sodium drug substance and finished pharmaceutical products, ensuring compliance with pharmacopeial specifications (EP, USP) and ICH guidelines .

Why Cefazolin Impurity Reference Standards are Not Interchangeable: The Case for Procuring Authentic Cefazolin Pivaloyl


The analytical methods specified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) for cefazolin sodium rely on the use of specifically designated impurity reference standards for system suitability, peak identification, and quantification [1]. Cefazolin pivaloyl (EP Impurity B) possesses a unique chemical structure where the therapeutic 7-amino side chain is replaced by a pivaloyl group, which fundamentally alters its chromatographic retention time, UV absorption spectra, and mass spectrometric fragmentation pattern compared to other closely related impurities like cefazoloic acid isomers or the 7-ACA mother nucleus [2]. Substituting with a generic or structurally analogous compound, even another cefazolin impurity, will result in inaccurate retention time markers, failed system suitability criteria, and potentially erroneous quantification of this critical impurity in drug substance batches [2]. The following quantitative evidence demonstrates why precise identity and verified purity of Cefazolin Pivaloyl are non-negotiable for scientifically valid analytical control strategies.

Quantifiable Differentiation of Cefazolin Pivaloyl: A Comparator-Based Evidence Guide for Scientific Procurement


Distinct Embryotoxicity Profile: Cefazolin Pivaloyl (Impurity N) vs. Core Structural Impurities

In a zebrafish embryotoxicity model, Cefazolin Pivaloyl (Impurity N) exhibits a teratogenic phenotype that is a composite of that caused by the 3-side chain (MMTD, causing body axis shortening and notochord distortion) and to a lesser extent the 7-side chain (TAA, causing pericardial edema). This is in direct contrast to cefazolin's basic structural units: Impurity F (MMTD) causes only the severe MMTD phenotype, Impurity A (TAA) causes the TAA phenotype, and Impurity G (7-ACA) causes a distinct small head/eye phenotype [1]. While Impurity K (deacylated cefazolin) behaves very similarly to pure MMTD (Impurity F), the presence of the unique pivaloyl 7-side chain in Impurity N introduces a distinct, mixed toxicity profile [1]. This differential phenotype is critical for toxicological risk assessment, as it indicates the pivaloyl modification results in a unique biological interaction not predicted by other impurity classes.

Impurity Toxicology Zebrafish Model Structure-Toxicity Relationship

Pharmacopeial Identity: Cefazolin Pivaloyl as the Legally Designated EP Impurity B

Cefazolin pivaloyl is officially named as Cefazolin EP Impurity B in the European Pharmacopoeia (EP) and is also recognized as Cefazolin Pivaloyl (USP) in the United States Pharmacopeia [1][2]. Regulatory submissions for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing quality control require the use of the specific designated reference standard for system suitability in HPLC methods. The EP and USP monographs define acceptance criteria for this impurity, making its availability as a fully characterized, pharmacopeial-traceable standard mandatory for demonstrating compliance [3].

Pharmaceutical Quality Control Pharmacopeial Compliance Reference Standard

Optimized Synthesis Route Yielding High-Purity Cefazolin Pivaloyl Suitable for Reference Standard Use

A patented preparation method for Cefazolin Sodium Impurity B (Cefazolin Pivaloyl) has been developed that achieves a purity of ≥95% with a high yield, using mild reaction conditions that avoid ultra-low temperature steps, making it scalable for laboratory pilot production [1]. This method involves the acylation of the cefazolin parent nucleus with pivaloyl chloride in tetrahydrofuran at 0°C to room temperature, followed by crystallization and slurry purification. The simplicity and efficiency of this route contrast with more complex syntheses of other impurities, ensuring consistent supply of high-purity material.

Impurity Synthesis Process Chemistry Reference Standard Preparation

Validated Use Cases for Cefazolin Pivaloyl (EP Impurity B) Reference Standard in Pharmaceutical Development and QC


HPLC System Suitability and Peak Identification in Cefazolin Sodium Drug Substance Analysis

The primary application is as a reference standard for establishing relative retention times (RRT) and verifying chromatographic separation in the official HPLC methods for cefazolin sodium and cefazolin for injection. The unique pivaloyl substituent ensures this impurity is chromatographically resolved from the active pharmaceutical ingredient and other impurity peaks . Using an authenticated Cefazolin Pivaloyl standard is essential to pass system suitability requirements, which mandate a minimum resolution between specified peaks, directly impacting batch release decisions.

Toxicological Risk Assessment and Impurity Profiling Based on Structure-Specific Toxicity Data

The distinct, mixed teratogenic phenotype of Cefazolin Pivaloyl (Impurity N) demonstrated in zebrafish models supports its use in integrated impurity profiling strategies. By quantifying this impurity and understanding its specific biological activity, pharmaceutical manufacturers can set scientifically justified acceptance limits in drug substance, as recommended by ICH Q3A/Q3B. This data allows toxicologists to differentiate the risk of the pivaloyl impurity from that of other related substances, guiding purification process optimization.

Method Validation and Transfer for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers, rigorous ANDA method validation requires demonstrating that the analytical procedure can accurately quantify Cefazolin Pivaloyl at the specified limit. The availability of a qualified reference standard with full characterization data (NMR, MS, HPLC purity) and traceability to EP/USP standards is a critical enabler for successful regulatory submission, method transfer across sites, and commercial manufacturing quality control.

Quote Request

Request a Quote for Cefazolin pivaloyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.